molecular formula C12H13NO5S B11096232 [(2-{[2-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid

[(2-{[2-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid

Cat. No.: B11096232
M. Wt: 283.30 g/mol
InChI Key: XSLCSYMOJRLTMY-UHFFFAOYSA-N
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Description

2-({2-[2-(METHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is a complex organic compound with a molecular formula of C14H15NO8. This compound is known for its unique structure, which includes a methoxycarbonyl group, an anilino group, and a sulfanylacetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(METHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID typically involves multiple steps. One common method starts with the reaction of 2-(methoxycarbonyl)aniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then treated with thioglycolic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(METHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group or the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[2-(METHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[2-(METHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the anilino group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHOXYCARBONYL)ANILINO)ACETIC ACID
  • 2-ANILINO-2-OXOETHYL)THIO)ACETIC ACID
  • 2-ETHYL (FORMYL)ANILINO)ACETIC ACID
  • 4-(2-(ANILINO (OXO)ACETYL)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID

Uniqueness

2-({2-[2-(METHOXYCARBONYL)ANILINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

2-[2-(2-methoxycarbonylanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C12H13NO5S/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-19-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)

InChI Key

XSLCSYMOJRLTMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSCC(=O)O

Origin of Product

United States

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